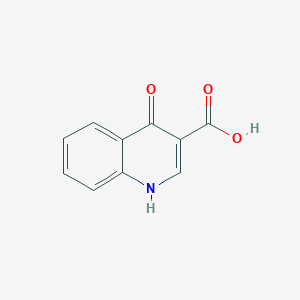

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Overview

Description

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2) is a pivotal scaffold in medicinal chemistry, serving as the core structure for fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin. Its molecular formula is C₁₀H₇NO₃ (molecular weight: 189.17 g/mol), featuring a bicyclic quinoline system with a carboxylic acid group at position 3 and a ketone at position 4 . This compound exhibits planar geometry, enabling intercalation into bacterial DNA and inhibition of topoisomerase IV and DNA gyrase . Derivatives of this structure are widely studied for antibacterial, antiviral, and anticancer activities, with modifications at positions 1, 6, 7, and 8 significantly altering pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized from 4-hydroxyquinoline-3-carboxylic acid ethyl ester. The synthesis involves the use of various reagents and conditions, including the use of diphenyl ether and radiation or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as those used in laboratory settings. The process may include the use of automated reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group at position 3 and nitrogen atom at position 1 are primary sites for nucleophilic substitution.

N-Alkylation

Reagents/Conditions : Alkyl halides (e.g., benzyl bromide, ethyl bromide) in DMF with NaH as a base at 90°C .

Products : 1-Alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters.

Example :

-

Reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with benzyl bromide yields 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (73% yield) .

Nitration and Reduction

Reagents/Conditions :

-

Nitration: HNO₃/H₂SO₄ at low temperatures.

-

Nitro derivatives (e.g., 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester).

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions.

Saponification

Reagents/Conditions : NaOH (2N) under reflux, followed by acidification with HCl to pH 4 .

Products : this compound (92% yield) .

Amide Hydrolysis

Reagents/Conditions : Hydrochloric acid (4N) at 100°C for 4 hours .

Products : Carboxylic acids from ester or amide precursors.

Cyclization and Ring-Closing Reactions

The Gould-Jacobs cyclization is pivotal for constructing the quinoline core.

Gould-Jacobs Reaction

Reagents/Conditions : Diphenyl ether at 255°C .

Mechanism : Thermal cyclization of aniline derivatives to form the 4-oxoquinoline scaffold.

Yield : 77% for this compound ethyl ester .

Oxidation of the Quinoline Core

Reagents/Conditions : KMnO₄ in acidic or alkaline media.

Products : Quinoline N-oxide derivatives.

Reduction of Ketone Group

Reagents/Conditions : NaBH₄ in methanol.

Products : 1,4-Dihydroquinoline derivatives (partial reduction).

Carboxamide Formation

The carboxylic acid group reacts with amines to form bioactive carboxamides.

Reagents/Conditions :

Scientific Research Applications

Antibacterial Activity

One of the most notable applications of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its antibacterial properties. Research indicates that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study demonstrated that 1-alkyl-7-dialkylamino derivatives of this compound showed effective antibacterial activity at low concentrations. For instance, the compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significantly lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like oxolinic acid .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-Ethyl-6-fluoro derivative | 0.5 | Staphylococcus aureus |

| 1-Ethyl-7-piperazinyl derivative | 0.25 | Escherichia coli |

| Oxolinic acid | 2.0 | Staphylococcus aureus |

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Specifically, it has been identified as a novel inhibitor of HIV-1 integrase, which plays a crucial role in the viral replication cycle.

Case Study: HIV Inhibition

In vitro studies reported that derivatives of this compound effectively inhibit the strand transfer activity of HIV-1 integrase, suggesting a promising avenue for antiviral drug development . The compound's mechanism involves interference with the enzyme's function, thereby preventing viral replication.

Pharmacological Applications

The pharmacological versatility of this compound extends to its use in developing selective ligands for cannabinoid receptors, particularly CB2 receptors. These receptors are implicated in various physiological processes and diseases.

Case Study: CB2 Receptor Ligands

Research has shown that modifications around the 4-oxo structure can yield compounds with selective affinity for CB2 receptors, potentially leading to new therapeutic agents for pain management and inflammatory disorders .

Veterinary Medicine

The antibacterial properties of this compound derivatives have also been explored in veterinary medicine. These compounds can be utilized as growth promoters in animal feed or as treatments for infections in livestock.

Case Study: Veterinary Applications

In animal studies, certain derivatives demonstrated low toxicity and high tolerability when administered orally to dogs, making them suitable candidates for treating systemic infections in veterinary settings .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that can be optimized for large-scale production. The formulation into effective pharmaceutical compositions is crucial for its application in both human and veterinary medicine.

Formulation Insights

Pharmaceutical formulations may include injectable solutions or oral suspensions containing varying concentrations of the active compound to ensure efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. As an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the replication cycle of the virus, thereby inhibiting its proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications at Position 1

The substituent at position 1 (N1) influences lipophilicity, pharmacokinetics, and bacterial target affinity:

Key Findings :

- Cyclopropyl groups (e.g., ciprofloxacin) optimize bacterial membrane penetration and reduce off-target effects .

- Larger alkyl chains (e.g., cyclohexyl) may enhance blood-brain barrier permeability but risk toxicity .

Fluorine and Piperazinyl Modifications at Positions 6 and 7

Fluorine at position 6 and piperazinyl groups at position 7 are hallmarks of modern fluoroquinolones:

Key Findings :

- Fluorine at position 6 enhances bacterial cell permeability and DNA binding affinity .

- Piperazinyl groups improve water solubility and pharmacokinetic profiles .

Substituent Effects on Physicochemical Properties

Solubility and Crystal Packing:

- 4-Oxo-1,4-dihydrobenzo[h]thiazetoquinoline-3,4-dicarboxylic acid (): Incorporates a thiazetone ring, forming intramolecular hydrogen bonds (O5–H5a⋯O1) and π-stacking (3.34 Å spacing). This reduces aqueous solubility but enhances crystalline stability .

- 1-Cyclopropyl-7-chloro-6-piperazinyl derivative (): Chlorine at position 7 increases molecular weight (367.79 g/mol) and decreases solubility, complicating purification processes .

Antibacterial Potency:

- 6,7-Disubstituted derivatives (): 1-Ethyl-6-fluoro-7-piperazinyl variants show 4–8× higher activity against Staphylococcus aureus than oxolinic acid (MIC: 0.5 vs. 2 µg/mL) .

- Nitroxide-functionalized ciprofloxacin (): Cipro-TEMPO derivatives exhibit potent activity against methicillin-resistant S. aureus (MRSA) via reactive oxygen species generation .

Biological Activity

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (also referred to as 4-oxoquinoline) is a notable compound within the quinoline family, recognized for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Numerous studies have demonstrated the significant antibacterial properties of this compound and its derivatives against various bacterial strains.

Key Findings:

- Gram-positive Bacteria : The compound exhibits potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.39 µg/mL against Staphylococcus aureus and 0.78 µg/mL against Bacillus subtilis .

- Broad-spectrum Activity : In a comparative study, derivatives of the compound showed MIC values of 1 µg/mL against both E. coli and S. aureus, indicating broad-spectrum efficacy .

- Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of DNA topoisomerase IV and DNA gyrase, essential enzymes for bacterial DNA replication .

Table: Antibacterial Activity of 4-Oxo-1,4-Dihydroquinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 8 | S. aureus | 0.39 |

| Compound 9 | B. subtilis | 0.78 |

| Compound 4 | E. coli | 1 |

| Compound 4 | Pseudomonas aeruginosa | 16 |

Antifungal Activity

In addition to antibacterial effects, several derivatives have shown antifungal properties.

Observations:

- Compounds derived from 4-oxo-1,4-dihydroquinoline exhibited antifungal activity against Candida albicans, with MIC values ranging from 0.78 to 1.56 µg/mL for certain derivatives .

Anticancer Potential

While the primary focus has been on antibacterial and antifungal activities, some studies have explored the anticancer potential of this compound.

Research Insights:

- Initial investigations indicated that certain derivatives did not exhibit significant anticancer activity against solid breast cancer cell lines such as MCF-7 . However, ongoing research may uncover novel modifications that enhance their anticancer properties.

CNS Activity

Recent studies have identified the potential of 4-oxo-1,4-dihydroquinoline derivatives as modulators in the central nervous system (CNS).

Notable Findings:

- A specific derivative was discovered to act as a negative allosteric modulator for mGlu2 receptors, suggesting implications in treating various CNS disorders . This highlights the versatility of the compound beyond its antimicrobial properties.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound in vivo and in vitro.

Example Case Study:

A study involving a series of synthesized compounds demonstrated significant in vivo antibacterial activity against E. coli, with effective doses (ED50) ranging from 50 to 160 mg/kg . The most potent derivative showed an MIC of 4.1 µg/mL against multiple bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, and how are critical intermediates purified?

- Methodology : Derivatives are typically synthesized via cyclization reactions. For example, 4-oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic acid was prepared by reacting ethoxycarbonyl precursors with 1,2-dibromopropane under KI catalysis (343 K, nitrogen atmosphere), followed by saponification with NaOH . Purification often involves column chromatography (e.g., TLC with CHCl₃:MeOH 3:1) or recrystallization from ethanol .

Q. How are structural features like hydrogen bonding and π-stacking characterized in crystalline derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve intermolecular interactions. For instance, derivatives exhibit O–H⋯O hydrogen bonds (intramolecular: 2.65–2.75 Å; intermolecular: 3.34–3.69 Å) and π-stacking along the [001] direction with interplanar distances of ~3.56–3.69 Å . Rigaku Mercury CCD/AFC diffractometers with graphite-monochromated radiation are common tools .

Q. What spectroscopic techniques validate the identity of synthesized derivatives?

- Methodology : FT-IR-ATR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl protons at δ 1.1–1.3 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular formulas .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-, 7-, or 8-) influence antibacterial activity in this compound derivatives?

- Methodology : Structure-activity relationship (SAR) studies show that:

- A fluorine at C-6 enhances Gram-negative activity (e.g., 1-ethyl-6-fluoro derivatives, MIC ≤0.1 µg/mL against E. coli).

- A piperazinyl group at C-7 broadens spectrum (e.g., compound 34 in outperforms oxolinic acid).

- Substituents at C-8 (e.g., methoxy) modulate pharmacokinetics but may reduce potency .

- Data Analysis : Use comparative MIC assays and molecular docking to correlate substituent effects with target binding (e.g., DNA gyrase inhibition).

Q. How can researchers resolve contradictions in biological target selectivity (e.g., kinase vs. antibacterial activity)?

- Case Study : 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid inhibits CK2 kinase (IC₅₀ = 0.3 µM, ATP-competitive, Kᵢ = 0.06 µM) but lacks antibacterial activity .

- Methodology :

Perform parallel assays: Kinase inhibition (radiolabeled ATP) vs. bacterial growth (MIC).

Use structural analogs to isolate pharmacophores (e.g., halogenation patterns favor kinase inhibition).

Validate via CRISPR knockouts of putative targets .

Q. What strategies optimize solubility and bioavailability of this compound derivatives without compromising activity?

- Approaches :

- Prodrug design : Esterification of the C-3 carboxylate (e.g., ethyl esters in ) improves membrane permeability.

- Salt formation : Mesylate salts (e.g., garenoxacin mesylate) enhance aqueous solubility (>50 mg/mL) .

- PEGylation : Attach polyethylene glycol (PEG) chains to piperazinyl substituents for prolonged half-life .

Q. How do computational models predict the impact of substituents on physicochemical properties (e.g., logP, PSA)?

- Methodology :

- Calculate partition coefficient (logP) via software like MarvinSketch or ACD/Labs.

- Polar surface area (PSA) is derived from atomic contributions (e.g., 86.87 Ų for a piperazinyl derivative ).

- Validate predictions with experimental HPLC retention times or shake-flask logP measurements .

Q. Data Interpretation & Conflict Resolution

Q. Why do some derivatives exhibit divergent activity profiles in enzymatic vs. cell-based assays?

- Analysis :

- Membrane permeability : Chloro-substituted analogs (e.g., 6-chloro derivatives) may fail to penetrate bacterial membranes despite strong in vitro enzyme inhibition .

- Efflux pumps : Overexpression of multidrug resistance (MDR) pumps in clinical isolates reduces intracellular concentration .

Q. How should researchers address batch-to-batch variability in crystallographic data for derivatives?

- Best Practices :

- Standardize crystallization conditions (solvent, temperature).

- Validate purity via HPLC (>95%) before SC-XRD.

- Use multi-scan absorption corrections (e.g., CrystalClear software) to minimize data artifacts .

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNJBIQQAIIMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956267 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-01-2, 34785-11-0 | |

| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34785-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.